Cas no 1251003-47-0 (7-(2-methylpropan-2-yl)oxycarbonyl-5,6,8,9-tetrahydroimidazo1,2-d1,4diazepine-3-carboxylic acid)

7-(2-methylpropan-2-yl)oxycarbonyl-5,6,8,9-tetrahydroimidazo1,2-d1,4diazepine-3-carboxylic acid structure
1251003-47-0 structure
商品名:7-(2-methylpropan-2-yl)oxycarbonyl-5,6,8,9-tetrahydroimidazo1,2-d1,4diazepine-3-carboxylic acid
CAS番号:1251003-47-0
MF:C13H19N3O4
メガワット:281.307663202286
MDL:MFCD14581550
CID:3161598
PubChem ID:71305679

7-(2-methylpropan-2-yl)oxycarbonyl-5,6,8,9-tetrahydroimidazo1,2-d1,4diazepine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • <br>5,6,8,9-Tetrahydro-imidazo[1,2-a][1,4]diazepine-3,7-dicarboxylicacid7-tert- butylester
    • W14796
    • CS-0037525
    • 7-[(2-methylpropan-2-yl)oxycarbonyl]-5,6,8,9-tetrahydroimidazo[1,2-d][1,4]diazepine-3-carboxylic acid
    • AS-74284
    • 5,6,8,9-Tetrahydro-imidazo[1,2-a][1,4]diazepine-3,7-dicarboxylic acid 7-t-butyl ester
    • BAC00347
    • 1251003-47-0
    • 5,6,8,9-Tetrahydro-Imidazo[1,2-A][1,4]Diazepine-3,7-Dicarboxylic Acid 7-Tert-Butyl Ester
    • 7-(tert-Butoxycarbonyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine-3-carboxylic acid
    • 7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-3-carboxylic acid
    • AKOS037647618
    • MFCD14581550
    • 7-(2-methylpropan-2-yl)oxycarbonyl-5,6,8,9-tetrahydroimidazo1,2-d1,4diazepine-3-carboxylic acid
    • MDL: MFCD14581550
    • インチ: 1S/C13H19N3O4/c1-13(2,3)20-12(19)15-5-4-10-14-8-9(11(17)18)16(10)7-6-15/h8H,4-7H2,1-3H3,(H,17,18)
    • InChIKey: UAUXLRRLJMCBCU-UHFFFAOYSA-N
    • ほほえんだ: O(C(N1CCC2=NC=C(C(=O)O)N2CC1)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 281.13755610g/mol
  • どういたいしつりょう: 281.13755610g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 394
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 84.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.8

7-(2-methylpropan-2-yl)oxycarbonyl-5,6,8,9-tetrahydroimidazo1,2-d1,4diazepine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D771892-1g
5,6,8,9-Tetrahydro-Imidazo[1,2-A][1,4]Diazepine-3,7-Dicarboxylic Acid 7-Tert-Butyl Ester
1251003-47-0 95%
1g
$1645 2023-09-04
eNovation Chemicals LLC
D771892-100mg
5,6,8,9-Tetrahydro-Imidazo[1,2-A][1,4]Diazepine-3,7-Dicarboxylic Acid 7-Tert-Butyl Ester
1251003-47-0 95%
100mg
$620 2024-06-06
eNovation Chemicals LLC
D771892-250mg
5,6,8,9-Tetrahydro-Imidazo[1,2-A][1,4]Diazepine-3,7-Dicarboxylic Acid 7-Tert-Butyl Ester
1251003-47-0 95%
250mg
$1030 2024-06-06
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B941717-100mg
7-(tert-Butoxycarbonyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-3-carboxylic acid
1251003-47-0 95%
100mg
¥2,340.00 2022-09-02
Aaron
AR00HIOU-250mg
5,6,8,9-Tetrahydro-Imidazo[1,2-A][1,4]Diazepine-3,7-Dicarboxylic Acid 7-Tert-Butyl Ester
1251003-47-0 95%
250mg
$865.00 2023-12-16
Aaron
AR00HIOU-500mg
5,6,8,9-Tetrahydro-Imidazo[1,2-A][1,4]Diazepine-3,7-Dicarboxylic Acid 7-Tert-Butyl Ester
1251003-47-0 95%
500mg
$1208.00 2023-12-16
Chemenu
CM476270-1g
5,6,8,9-Tetrahydro-Imidazo[1,2-A][1,4]Diazepine-3,7-Dicarboxylic Acid 7-Tert-Butyl Ester
1251003-47-0 95%+
1g
$415 2023-01-02
TRC
M324463-250mg
7-[(2-methylpropan-2-yl)oxycarbonyl]-5,6,8,9-tetrahydroimidazo[1,2-d][1,4]diazepine-3-carboxylic acid
1251003-47-0
250mg
$ 50.00 2022-06-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B941717-250mg
7-(tert-Butoxycarbonyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-3-carboxylic acid
1251003-47-0 95%
250mg
¥4,095.00 2022-09-02
1PlusChem
1P00HIGI-1g
5,6,8,9-Tetrahydro-Imidazo[1,2-A][1,4]Diazepine-3,7-Dicarboxylic Acid 7-Tert-Butyl Ester
1251003-47-0 95%
1g
$1581.00 2024-07-10

7-(2-methylpropan-2-yl)oxycarbonyl-5,6,8,9-tetrahydroimidazo1,2-d1,4diazepine-3-carboxylic acid 関連文献

7-(2-methylpropan-2-yl)oxycarbonyl-5,6,8,9-tetrahydroimidazo1,2-d1,4diazepine-3-carboxylic acidに関する追加情報

Introduction to 7-(2-methylpropan-2-yl)oxycarbonyl-5,6,8,9-tetrahydroimidazo1,2-d1,4diazepine-3-carboxylic acid (CAS No. 1251003-47-0)

7-(2-methylpropan-2-yl)oxycarbonyl-5,6,8,9-tetrahydroimidazo1,2-d1,4diazepine-3-carboxylic acid, identified by its CAS number 1251003-47-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of heterocyclic derivatives, featuring a complex fused ring system that includes imidazo[1,2-d][1,4]diazepine moieties. The presence of an oxycarbonyl group (also known as an acetyl group in certain contexts) and a tert-butyl ester (indicated by the (2-methylpropan-2-yl) moiety) underscores its potential utility as an intermediate in the synthesis of biologically active molecules.

The structural framework of this compound is of particular interest due to its potential to interact with biological targets in unique ways. The imidazo[1,2-d][1,4]diazepine core is a well-known scaffold in drug discovery, with derivatives exhibiting a range of pharmacological activities. These include properties such as neuroprotective effects, anti-inflammatory actions, and potential applications in the treatment of neurological disorders. The 7-(2-methylpropan-2-yl)oxycarbonyl substituent not only enhances the stability of the molecule during synthetic processes but also influences its solubility and metabolic fate upon administration.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic purposes. The 5,6,8,9-tetrahydroimidazo[1,2-d][1,4]diazepine scaffold has been extensively studied for its ability to modulate various biological pathways. For instance, studies have demonstrated that certain derivatives of this scaffold can interact with serotonin receptors (5-HT receptors), which are implicated in mood regulation and cognitive functions. The introduction of functional groups such as the oxycarbonyl ester allows for further derivatization and optimization of these compounds to achieve desired pharmacokinetic profiles.

The tert-butyl ester moiety in 7-(2-methylpropan-2-yl)oxycarbonyl-5,6,8,9-tetrahydroimidazo[1,2-d][1,4]diazepine-3-carboxylic acid serves multiple purposes. It acts as a protecting group during synthetic routes, preventing unwanted reactions at the carboxylic acid position while allowing other functionalizations to occur elsewhere on the molecule. Additionally, upon administration or during metabolic processing, this ester can be hydrolyzed to reveal the free carboxylic acid group, which may enhance binding affinity or bioavailability depending on the biological context.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of such complex molecules with high precision. Molecular docking studies have suggested that derivatives of this scaffold may bind effectively to various protein targets involved in neurological diseases. For example, preliminary data indicate potential interactions with enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are key players in inflammatory responses. Furthermore, the structural rigidity provided by the fused ring system may contribute to high-affinity binding to these targets.

The synthesis of 7-(2-methylpropan-2-yl)oxycarbonyl-5,6,8,9-tetrahydroimidazo[1,2-d][1,4]diazepine-3-carboxylic acid involves multi-step organic transformations that require careful optimization to ensure high yields and purity. Key steps typically include cyclization reactions to form the imidazo[1,2-d][1,4]diazepine core followed by selective functionalization at various positions using protecting groups and coupling reagents. Advances in green chemistry principles have also influenced synthetic methodologies toward more sustainable practices.

The pharmacological profile of this compound is still under investigation; however, preliminary studies suggest promising applications in several therapeutic areas. For instance, analogs with similar scaffolds have shown efficacy in animal models of anxiety and depression, highlighting the potential utility of this class of compounds for central nervous system disorders. Additionally, modifications at different positions within the molecule could lead to derivatives with enhanced specificity or reduced side effects.

As research continues, it is anticipated that more insights will be gained into how structural features influence biological activity. The combination of experimental techniques such as X-ray crystallography and computational methods will provide a comprehensive understanding of how these molecules interact with their targets at an atomic level. This knowledge will be crucial for designing next-generation drugs with improved efficacy and safety profiles.

In conclusion, 7-(2-methylpropan-2-yl)oxycarbonyl-5,6,8,9-tetrahydroimidazo[1,2-d][1,4]diazepine-3-carboxylic acid (CAS No.1251003—47—0) represents an intriguing compound with significant potential in pharmaceutical development. Its complex structure offers opportunities for further exploration into novel therapeutic agents targeting neurological and inflammatory conditions. Continued research efforts will likely uncover additional applications and refine synthetic strategies for optimal utilization.

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Amadis Chemical Company Limited
(CAS:1251003-47-0)7-(2-methylpropan-2-yl)oxycarbonyl-5,6,8,9-tetrahydroimidazo1,2-d1,4diazepine-3-carboxylic acid
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清らかである:99%/99%
はかる:100mg/250mg
価格 ($):548/914